molecular formula C8H9NO B14685948 Benzenamine, 4-methoxy-N-methylene- CAS No. 32328-80-6

Benzenamine, 4-methoxy-N-methylene-

Cat. No.: B14685948
CAS No.: 32328-80-6
M. Wt: 135.16 g/mol
InChI Key: OVVNNFPNBWAEHO-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenamine, 4-methoxy-N-methylene- typically involves the reaction of 4-methoxyaniline with formaldehyde under acidic conditions. The reaction proceeds through the formation of an imine intermediate, which is then reduced to yield the desired product. The general reaction can be represented as follows:

4-Methoxyaniline+Formaldehyde4-Methoxy-N-methyleneaniline\text{4-Methoxyaniline} + \text{Formaldehyde} \rightarrow \text{4-Methoxy-N-methyleneaniline} 4-Methoxyaniline+Formaldehyde→4-Methoxy-N-methyleneaniline

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Catalysts and solvents may be used to facilitate the reaction and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

Benzenamine, 4-methoxy-N-methylene- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinone derivatives.

    Reduction: Reduction reactions can convert the imine group to an amine.

    Substitution: Electrophilic aromatic substitution reactions can occur at the aromatic ring, particularly at the ortho and para positions relative to the methoxy group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid) are used under acidic conditions.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: 4-Methoxy-N-methylaniline.

    Substitution: Halogenated or nitrated derivatives of the aromatic ring.

Scientific Research Applications

Benzenamine, 4-methoxy-N-methylene- has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Benzenamine, 4-methoxy-N-methylene- involves its interaction with specific molecular targets and pathways. The methoxy and methylene groups influence the compound’s reactivity and binding affinity to various enzymes and receptors. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-Methoxyaniline: Lacks the methylene group, making it less reactive in certain chemical reactions.

    N-Methyl-4-methoxyaniline: Contains a methyl group instead of a methylene group, affecting its chemical properties and reactivity.

    4-Methoxy-N-(phenylmethylene)benzenamine: Contains a phenylmethylene group, which significantly alters its chemical behavior and applications.

Uniqueness

Benzenamine, 4-methoxy-N-methylene- is unique due to the presence of both methoxy and methylene groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications.

Properties

IUPAC Name

N-(4-methoxyphenyl)methanimine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO/c1-9-7-3-5-8(10-2)6-4-7/h3-6H,1H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVVNNFPNBWAEHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60451150
Record name Benzenamine, 4-methoxy-N-methylene-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60451150
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

135.16 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

32328-80-6
Record name Benzenamine, 4-methoxy-N-methylene-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60451150
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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